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Introduction

Expansion Microscopy (ExM) is a powerful imaging technique that enables the visualization of
biological specimens at the nanoscale using conventional diffraction-limited microscopes.[1][2]
The fundamental principle of ExM involves embedding a fixed biological sample into a
swellable hydrogel, anchoring key biomolecules to the gel matrix, and then mechanically
homogenizing the sample to allow for isotropic physical expansion when dialyzed in water.[1][3]
[4] This physical magnification, typically around 4 to 4.5-fold in linear dimension, effectively
increases the spatial separation between fluorescent labels, allowing structures previously
smaller than the diffraction limit of light (~250 nm) to be resolved.[1][5] The process also
renders the tissue transparent, further improving imaging quality.[3][6]

Application for Neuroglial Imaging

The complex and fine morphology of neuroglial cells—such as astrocytes and microglia—has
historically presented a significant challenge for conventional light microscopy.[7] Many of their
delicate processes, which are critical for functions like synaptic modulation, metabolic support,
and immune surveillance, are too small to be accurately resolved. ExM provides a
transformative solution to this challenge.

By applying ExM to brain tissue, researchers can visualize the intricate three-dimensional
architecture of glial cells with unprecedented detail.[8] This has profound implications for
neuroscience research and drug development:
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» Resolving Fine Processes: ExM enables the clear visualization of the finest astrocytic and
microglial processes, which is essential for understanding their interaction with synapses and
blood vessels.[7][9] For example, ExM has been used to resolve connexin-43 puncta on
astrocytes, providing strong evidence of their functional roles within neural circuits.[1]

e Analyzing Synaptic Interactions: The technique allows for the precise measurement of the
proximity between glial processes and synaptic elements (e.g., pre-synaptic boutons and
post-synaptic densities).[1][9] This is crucial for studying activity-dependent synapse
remodeling and the role of glia in synaptic pruning during development and disease.[9]

» Studying Neuropathology: In the context of neurodegenerative diseases like Alzheimer's,
ExM can be used to examine the relationship between pathological protein aggregates (e.g.,
amyloid-beta plagues) and the surrounding glial cells.[5][6] This can reveal how astrocytes
and microglia respond to and potentially contribute to disease progression.

» Facilitating Large-Volume Imaging: Because the expanded tissue-hydrogel hybrid is
transparent, ExM facilitates high-resolution imaging deep within large tissue volumes,
enabling the reconstruction of entire glial cells and their territories within intact neural circuits.

[1][6]

Quantitative Data

The success of an ExM experiment often depends on balancing the expansion factor with the
retention of fluorescent signal. The duration of enzymatic digestion is a critical parameter that
influences both.

Table 1: Effect of Proteinase K Digestion Time on Expansion and Fluorescence This table
summarizes the inverse relationship between digestion time and fluorescence intensity and the
direct relationship between digestion time and the resulting expansion factor, based on studies
of reporter-labeled neurons in mouse brain tissue.[10][11]
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Relative

Digestion Time

Fluorescence

(hours)

Intensity Area)

Micro Expansion
Factor (Cell Soma Key Observation

2 Highest

~2.5%

Significant
background
fluorescence may

remain.[10]

4 High

~2.5x

No significant
difference in
expansion compared
to 2-hr.[10][11]

8 Moderate ~3.0x

Optimal balance:
retains robust
fluorescence with a
significant increase in

expansion.[10][12]

16 (Overnight) Lowest

~3.2X

Achieves maximum
expansion but with
significant loss of
fluorescence signal.
[10][11]

Table 2: Typical Expansion Factors and Achieved Resolution in Neuroglial Imaging

Parameter Typical Value Source
Linear Expansion Factor 3x - 5x [13][14]
Volumetric Expansion 64x - 125x [1]
Effective Post-ExM Resolution ~60 - 70 nm [1][12]
Anisotropy (Distortion in X-Y 706 [13][14]

plane)
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Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical protein-retention expansion
microscopy (proExM) protocol for neuroglial imaging.
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Caption: General workflow for protein-retention expansion microscopy (proExM) of neuroglia.
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Detailed Experimental Protocol: ProExM for
Neuroglial Imaging in Brain Tissue

This protocol is synthesized from established methods for protein-retention expansion
microscopy (proExM) in brain tissue.[10][12][15] It is optimized for visualizing neuroglia such as
astrocytes using markers like Glial Fibrillary Acidic Protein (GFAP).[13][14]

CRITICAL: The timing of gelation and digestion steps is crucial for successful and isotropic
expansion.[15] Prepare gelling solution immediately before use and keep it cold to prevent
premature polymerization.[15]

l. Reagents & Solutions

o Fixative: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS).
e Cryoprotectant: 30% (w/v) Sucrose in PBS.[15]

¢ Anchoring Solution: 0.1 mg/mL Acryloyl-X, SE (AcX) in PBS. (Prepare from a 10 mg/mL
stock in DMSO).[14]

e Monomer Solution (for Gelation):

o 8.6% (w/v) Sodium Acrylate (SA)

[¢]

2.5% (w/v) Acrylamide (AA)

o

0.15% (w/v) N,N’-Methylenebisacrylamide (BIS)

o

11.7% (w/v) NaCl

in 1X PBS

[¢]

[¢]

Store at -20°C. Thaw and keep on ice before use.[11]
» Gelation Initiators (Prepare fresh):

o 10% (w/v) Ammonium Persulfate (APS)
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o 10% (v/v) Tetramethylethylenediamine (TEMED)

o Digestion Buffer:

[e]

50 mM Tris-HCI (pH 8.0)

1 mMEDTA

o

[¢]

0.5% Triton X-100

0.8 M NacCl

[¢]

» Digestion Enzyme: Proteinase K (ProK), 8 units/mL in Digestion Buffer. (Add immediately
before use).[15][16]

» Blocking Buffer: 5% (v/v) Normal Donkey Serum and 0.3% Triton X-100 in PBS.

e Antibody Dilution Buffer: 1% (w/v) Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in
PBS.

Il. Tissue Preparation and Fixation (Day 1)

e Perfuse the animal with ice-cold PBS followed by 4% PFA.
e Post-fix the brain in 4% PFA overnight at 4°C.[15]

o Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks (typically 24-
48 hours).[15]

o Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.

e Section the brain into 30-50 um thick slices using a cryostat or freezing microtome. Store
slices in a glycerol-based cryoprotectant solution at -20°C or proceed directly to staining.[15]

lll. Imnmunostaining (Pre-Expansion Labeling) (Days 2-4)

o Wash free-floating sections three times in PBS for 10 minutes each to remove
cryoprotectant.[15]
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» Permeabilize and block the sections in Blocking Buffer for 2 hours at room temperature.[14]
[15]

 Incubate sections with the primary antibody (e.g., rabbit anti-GFAP for astrocytes) diluted in
Antibody Dilution Buffer for 48 hours at 4°C with gentle agitation.[14]

e Wash sections three times in PBS with 0.1% Triton X-100 (PBST) for 15 minutes each.

¢ Incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa
Fluor 488) diluted in Antibody Dilution Buffer overnight at 4°C.

o Note: Avoid cyanine dyes (Cy3, Cy5) as they can be degraded during polymerization. Use
compatible dyes like Alexa Fluor 488, 546, or ATTO 647N.[15]

e \Wash sections three times in PBS for 15 minutes each.

IV. Anchoring (Day 5)

¢ Incubate the immunostained sections in the Anchoring Solution (0.1 mg/mL AcX) overnight at
room temperature with gentle shaking.[13][14] This step covalently links proteins to the
hydrogel backbone.[2][5]

V. Gelation (Day 6)

¢ \Wash the sections twice in PBS for 30 minutes each to remove excess AcX.

o Prepare the Gelling Solution on ice. For 1 mL of Monomer Solution, add 10 pL of 10%
TEMED and 10 pL of 10% APS. Mix well and use immediately.

o Create a gelation chamber: place two coverslips on a glass slide to act as spacers, with the
tissue section placed in PBS between them.

 Remove the PBS and add the chilled Gelling Solution, covering the tissue section. Place
another coverslip on top to create a sealed chamber.

e Incubate the chamber in a humidified incubator at 37°C for 2 hours to allow the gel to
polymerize.[16]
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VI. Digestion (Day 6-7)

Carefully disassemble the gelation chamber. Using a scalpel, trim away the excess gel
surrounding the tissue.[15]

Place the gel-embedded tissue into a microcentrifuge tube containing freshly prepared
Digestion Buffer with 8 units/mL Proteinase K.

Incubate at room temperature overnight (~16 hours) with gentle agitation.[15] For a different
balance of expansion vs. signal, this step can be adjusted (see Table 1).[10][12] This step
homogenizes the tissue, allowing for even expansion.[1][2]

VIl. Expansion and Imaging (Day 7)

After digestion, carefully transfer the gel to a larger container (e.g., a 6-well plate or petri
dish).

Wash the gel three times in PBS for 10 minutes each to remove digestion buffer
components.[15]

Expand the sample by incubating it in an excess volume of distilled, deionized water
(ddH20). Replace the ddH20 every 20-30 minutes for 3-5 washes, or until the gel no longer
increases in size.[13][15] The gel is extremely fragile in its expanded state; handle with care
using a wide-bore pipette or a soft paintbrush.[15]

For imaging, the expanded gel can be placed in a glass-bottom imaging dish. To prevent
movement, the gel can be immobilized in low-melt agarose or placed on a poly-L-lysine
coated surface.[3][11]

Image the expanded sample using a confocal or light-sheet microscope equipped with
objectives suitable for the expanded sample size.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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